molecular formula C16H25N3 B8607303 1-(2-(Pyrrolidin-1-yl)propyl)-1,2,3,4-tetrahydroquinolin-6-amine

1-(2-(Pyrrolidin-1-yl)propyl)-1,2,3,4-tetrahydroquinolin-6-amine

Cat. No. B8607303
M. Wt: 259.39 g/mol
InChI Key: SBOABIABYLDRCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(Pyrrolidin-1-yl)propyl)-1,2,3,4-tetrahydroquinolin-6-amine is a useful research compound. Its molecular formula is C16H25N3 and its molecular weight is 259.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(Pyrrolidin-1-yl)propyl)-1,2,3,4-tetrahydroquinolin-6-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(Pyrrolidin-1-yl)propyl)-1,2,3,4-tetrahydroquinolin-6-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C16H25N3

Molecular Weight

259.39 g/mol

IUPAC Name

1-(2-pyrrolidin-1-ylpropyl)-3,4-dihydro-2H-quinolin-6-amine

InChI

InChI=1S/C16H25N3/c1-13(18-8-2-3-9-18)12-19-10-4-5-14-11-15(17)6-7-16(14)19/h6-7,11,13H,2-5,8-10,12,17H2,1H3

InChI Key

SBOABIABYLDRCR-UHFFFAOYSA-N

Canonical SMILES

CC(CN1CCCC2=C1C=CC(=C2)N)N3CCCC3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 6-amino-1-(2-(pyrrolidin-1-yl)propyl)-3,4-dihydroquinolin-2(1H)-one (245 mg, 0.90 mmol) in 10 mL anhydrous THF was cooled to 0° C. and treated with dropwise addition of 1M LiAlH4 in THF (2.7 mL, 2.7 mmol). The suspension was stirred at room temperature overnight. After this time, the mixture was cooled to 0° C. and treated with 1.5 mL 1N NaOH dropwise with rapid stirring. After stirring for 30 minutes, the suspension was diluted with 10 mL CH2Cl2 was treated with Na2SO4. The suspension was filtered and the solid was rinsed with 20 mL 5% 2M NH3 in MeOH/CH2Cl2. The filtrate was concentrated and the dark residue was subjected to flash chromatography on silica gel using 5% 2M NH3 in MeOH/CH2Cl2 to give a dark viscous oil (136 mg, 58.4%). 1H-NMR (CDCl3) δ: 6.84 (br, 2H), 6.41 (br, 1H), 3.48 (dd, J=4.2, 14.4 Hz, 1H), 3.24-3.19 (m, 4H), 3.91 (dd, J=14.4, 4.2 Hz, 1H), 2.69-2.67 (m, 6H), 1.95-1.79 (m, 7H), 1.14 (d, J=6.6 Hz, 3H).
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